N-[2-(Ethylthio)ethyl]cyclohexanamine hydrochloride is a synthetic compound characterized by the molecular formula CHClNS and a molecular weight of 223.81 g/mol. This compound features a cyclohexanamine core substituted with an ethylthio group, making it of interest in various chemical and biological applications. It is primarily utilized in organic synthesis and has potential implications in medicinal chemistry due to its structural properties.
The compound can be synthesized through the reaction of cyclohexanamine with 2-chloroethyl ethyl sulfide, typically in the presence of solvents like ethanol or methanol and bases such as sodium hydroxide or potassium carbonate. This process is designed to yield high purity and efficiency, making it suitable for both laboratory and industrial applications.
N-[2-(Ethylthio)ethyl]cyclohexanamine hydrochloride falls under the category of amines, specifically secondary amines due to the presence of two alkyl groups attached to the nitrogen atom. It also contains a thioether functional group, which contributes to its reactivity profile.
The synthesis of N-[2-(Ethylthio)ethyl]cyclohexanamine hydrochloride involves several key steps:
The molecular structure of N-[2-(Ethylthio)ethyl]cyclohexanamine hydrochloride can be represented as follows:
N-[2-(Ethylthio)ethyl]cyclohexanamine hydrochloride can participate in various chemical reactions:
The mechanism of action for N-[2-(Ethylthio)ethyl]cyclohexanamine hydrochloride involves its interaction with specific biological targets:
N-[2-(Ethylthio)ethyl]cyclohexanamine hydrochloride has several scientific uses:
The systematic IUPAC name N-[2-(ethylthio)ethyl]cyclohexanamine hydrochloride precisely defines its atomic connectivity and functional group relationships. Deconstruction reveals: (1) A cyclohexanamine core (aminocyclohexane), establishing a conformationally constrained secondary amine center; (2) A 2-(ethylthio)ethyl sidechain bound to the amine nitrogen via ethylene linker; and (3) Hydrochloride salt formation protonating the amine to enhance solubility [3] [7]. The non-salt form (free base) is alternatively named N-(2-ethylthioethyl)cyclohexylamine (CAS: not provided in sources).
Structurally, this molecule belongs to three biologically significant chemical classes:
Table 1: Fundamental Molecular Descriptors of N-[2-(Ethylthio)ethyl]cyclohexanamine Hydrochloride
Property | Value/Description | Method/Reference |
---|---|---|
Molecular Formula | C~10~H~22~ClNS | Elemental Analysis [4] |
Molecular Weight | 223.80 g/mol | Calculated |
SMILES (Canonical) | Cl.C1CCC(CC1)NCCSCC | Derived from [7] |
Key Functional Groups | Secondary amine, thioether, hydrochloride salt | Structural Analysis |
Ionization State | Crystalline hydrochloride | Standard salt form [4] |
Hydrogen Bond Acceptors | 2 (N, S) | Computational |
Hydrogen Bond Donors | 1 (protonated amine) | Experimental [4] |
The molecular conformation exhibits rotational flexibility around the N-CH~2~ and S-CH~2~ bonds, while the cyclohexane ring adopts low-energy chair/twist-boat conformers. X-ray crystallography of analogous cyclohexylamine hydrochlorides reveals extended alkyl-thioether sidechains oriented perpendicularly to the ring plane, maximizing hydrophobic contacts [4].
Cyclohexylamine derivatives gained prominence in the 1960s as precursors to cyclamate sweeteners, but their structural potential in neuropharmacology emerged decades later [3]. The integration of thioether functionalities represented a strategic evolution aimed at:
Table 2: Historical Evolution of Key Sulfur-Containing Cyclohexylamine Derivatives
Era | Compound Class | Structural Features | Therapeutic Application |
---|---|---|---|
1960-1980s | Simple N-alkyl cyclohexylamines | CH~3~-, C~2~H~5~- substituents | Sweeteners, corrosion inhibitors |
1990-2000s | Aryl-thioether cyclohexylamines | Cyclohexyl-NH-CH~2~CH~2~S-Ar (Ar=aryl) | Early antipsychotic candidates |
2010-Present | Alkyl-thioether cyclohexylamines | Cyclohexyl-NH-CH~2~CH~2~S-R (R=alkyl) | Targeted CNS agents |
Present | Chiral thiomorpholine hybrids | Cyclohexane-fused thiomorpholine cores | D~3~-selective ligands |
N-[2-(Ethylthio)ethyl]cyclohexanamine hydrochloride emerged from this progression as a "hybrid" scaffold combining the metabolic resilience of alkyl thioethers with the conformational restraint of cyclohexylamine. Its synthesis typically employs reductive amination (cyclohexanone + 2-(ethylthio)ethylamine/NaBH~4~) or direct alkylation (bromoethyl ethyl sulfide + cyclohexylamine), followed by HCl salt crystallization [9]. The ethyl-thio group represents an optimization over methyl (enhanced lipophilicity) and phenyl (reduced metabolic oxidation) variants [3] [5].
This scaffold's versatility arises from three modular domains amenable to parallel optimization:
Table 3: Scaffold Modification Strategies and Biological Implications
Domain | Modification | Property Impact | Medicinal Chemistry Rationale |
---|---|---|---|
Cyclohexyl ring | 4-OH substitution | ↑ H-bond donation, ↓ logP | Enhanced solubility, opioid receptor affinity |
3,5-dimethyl substitution | ↑ Steric hindrance, ↑ chiral discrimination | Improved D~3~ selectivity | |
Linker | -SCH~3~ → -SC~2~H~5~ | ↑ Lipophilicity (logP +0.5) | Increased CNS penetration |
-CH~2~S- → -CH~2~SO~2~- | ↑ Polarity, ↓ metabolism rate | Reduced CYP2D6 clearance | |
Amino center | Secondary → tertiary amine | ↓ Basicity, ↑ membrane permeability | Extended half-life |
Amide prodrug formation | Mask cationic charge | Improved oral bioavailability |
These modifications enable precise tailoring for targeted receptor engagement. D~3~ dopamine receptor antagonists require optimal distance between the amine and aryl/thioether moieties (6-7Å), achievable via the ethylthioethyl spacer [2]. Additionally, the thioether sulfur provides weak σ-receptor interactions, beneficial in pain management ligands [5]. Critically, the scaffold's metabolic robustness stems from the alkyl-thioether's resistance to rapid oxidation versus benzothiophenes, while maintaining sufficient lability for clearance—addressing the "molecular obesity" challenge in CNS drug design [3] [5].
Emerging applications exploit its copper-binding capacity via the thioether-nitrogen pair, enabling radiopharmaceutical chelation or enzyme inhibition (e.g., LSD1) [5]. This multifunctionality solidifies N-[2-(ethylthio)ethyl]cyclohexanamine hydrochloride as a privileged template in contemporary drug discovery, particularly for neuropsychiatric disorders where multi-receptor targeting is advantageous [2] [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1